molecular formula C18H15N3O7S B15012481 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B15012481
M. Wt: 417.4 g/mol
InChI Key: FTJVJLPHCSLOCH-UHFFFAOYSA-N
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Description

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a sulfamoylphenyl group and an isoindolyl acetate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-sulfamoylaniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with phthalic anhydride to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its combination of a sulfamoylphenyl group and an isoindolyl acetate moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H15N3O7S

Molecular Weight

417.4 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C18H15N3O7S/c19-29(26,27)12-7-5-11(6-8-12)20-15(22)10-28-16(23)9-21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8H,9-10H2,(H,20,22)(H2,19,26,27)

InChI Key

FTJVJLPHCSLOCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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